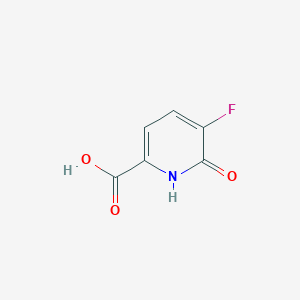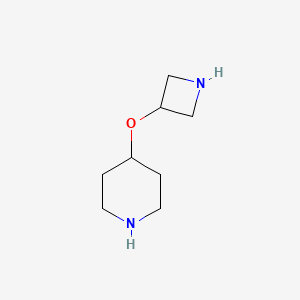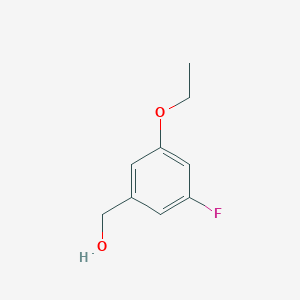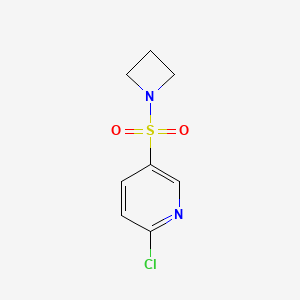
5-(Azetidine-1-sulfonyl)-2-chloropyridine
Übersicht
Beschreibung
5-(Azetidine-1-sulfonyl)-2-chloropyridine, also known as 5-ASCP, is a heterocyclic compound containing an azetidine ring and a sulfonyl group. It is a versatile building block for the synthesis of a wide range of organic compounds. In the past decade, 5-ASCP has gained increasing attention due to its potential applications in medicinal chemistry, materials science and biochemistry. This article provides an overview of 5-ASCP synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : Azetidine derivatives, including those related to 5-(Azetidine-1-sulfonyl)-2-chloropyridine, have been utilized in the synthesis of various heterocyclic compounds. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to produce 2,5-disubstituted pyrroles, a process confirmed through kinetic studies and organogold intermediate trapping (Pertschi et al., 2017).
Development of Pharmaceutical Agents : Azetidine derivatives have been explored for their potential in drug development. Ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, demonstrate significant potency in residual platelet count assays. Their pharmacokinetic parameters and therapeutic indices suggest their potential as candidate drugs (Bach et al., 2013).
Ring Expansion Techniques in Organic Chemistry : The transformation of 2-(α-hydroxyalkyl)azetidines into pyrrolidines has been achieved through a series of rearrangements, indicating a method for generating functionalized pyrrolidines from azetidine derivatives (Durrat et al., 2008).
Antimicrobial Applications : Certain azetidine-based compounds, like 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrate significant potential as antimicrobial agents (Shah et al., 2014).
Applications in Receptor Antagonism : Aryl pyridyl sulfones, including azetidine derivatives, have been investigated for their binding properties to 5-HT(6) receptors. These compounds have shown potential as antagonists, suggesting therapeutic possibilities in the treatment of cognitive deficits (Riemer et al., 2003).
Synthesis of Sulfonyl Azides : Azetidine derivatives have been used in the improved synthesis of sulfonyl azides, which are significant in organic chemistry for radical azidating and radical cyclizations of enynes (Widyan, 2021).
Antiviral and Antimicrobial Research : Substituted phenyl azetidine-2-one sulphonyl derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Some of these compounds have shown promising results against pathogenic viruses and bacteria, indicating their potential in addressing infectious diseases (Mandal et al., 2020).
Eigenschaften
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-8-3-2-7(6-10-8)14(12,13)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKXUVYFQOKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidine-1-sulfonyl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



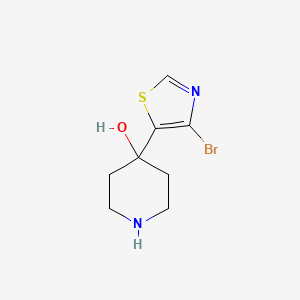
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
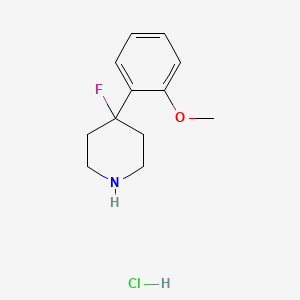
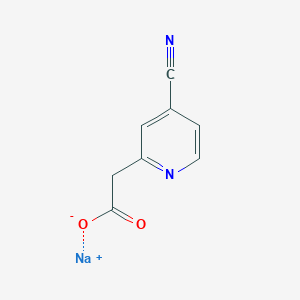
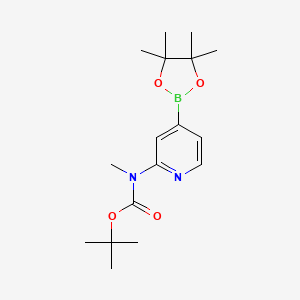
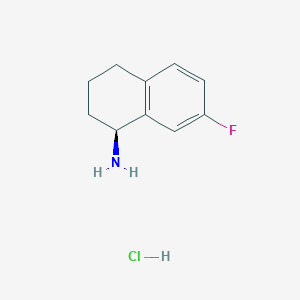
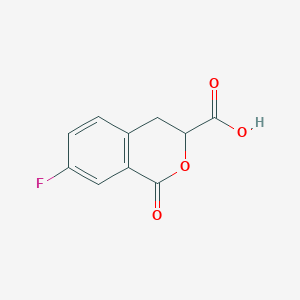
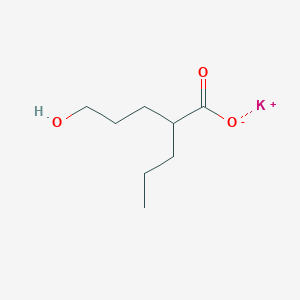
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)
